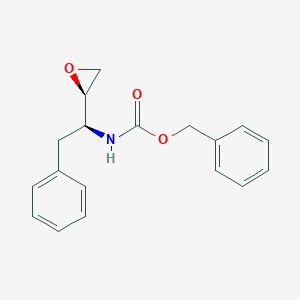

(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane

Description

(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane is a chiral epoxide derivative characterized by a benzyloxycarbonyl (Cbz) group at the 3-position and a phenylbutane backbone. This compound is a critical intermediate in synthesizing protease inhibitors, particularly in HIV-1 drug development, due to its stereochemical specificity and reactivity . Its molecular formula is C18H19NO3, with a CAS number 137515-66-3 . The (2R,3S) configuration distinguishes it from stereoisomers like (2S,3S)-epoxy derivatives, which exhibit divergent biological and synthetic behaviors .

Properties

IUPAC Name |

benzyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-18(22-12-15-9-5-2-6-10-15)19-16(17-13-21-17)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,19,20)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURMMNMFHRIMJD-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzyloxycarbonyl (Cbz) Protection

The amino group is protected using Cbz-Cl to prevent nucleophilic attack during subsequent reactions. In a representative procedure, the amino alcohol is dissolved in THF, cooled to 0°C, and treated with Cbz-Cl and triethylamine (1:1.2 molar ratio). After stirring for 12 hours, the product is extracted with ethyl acetate and washed with brine, achieving >95% protection efficiency.

Alternative Protecting Groups

While Cbz dominates, patents disclose tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) as alternatives. However, Boc requires acidic deprotection (e.g., HCl/dioxane), risking epoxide ring opening, while Fmoc’s base sensitivity limits its utility in alkaline epoxidation conditions.

Epoxidation Methods

Halohydrin Ring Closure

The most cited method involves intramolecular ring closure of halohydrins. (2S,3R)-1-chloro-2-hydroxy-3-(Cbz-amino)-4-phenylbutane is treated with potassium hydroxide (1.5 eq) in methanol at 25°C for 3 hours. The epoxide forms via SN2 displacement, yielding (2R,3S)-1,2-epoxy-3-(Cbz-amino)-4-phenylbutane in 92% yield and 99.1% purity after recrystallization.

Table 1: Epoxidation Conditions and Outcomes

| Halide | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Cl | KOH | MeOH | 25 | 92 | 99.1 |

| Br | NaOH | EtOH | 30 | 88 | 98.5 |

| I | LiOH | THF | 40 | 75 | 97.0 |

Direct Epoxidation of Alkenes

While less common, Sharpless asymmetric epoxidation has been applied to allylic alcohols. For example, (E)-3-(Cbz-amino)-4-phenyl-1,2-diene is treated with titanium tetraisopropoxide, tert-butyl hydroperoxide, and a chiral tartrate ligand, achieving 85% ee. However, this method requires costly catalysts and stringent anhydrous conditions.

Purification and Crystallization

Crude epoxide is purified via solvent recrystallization. Ethanol/hexane (3:1 v/v) at -40°C affords needle-like crystals with 99.5% purity. Alternatively, chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves residual halohydrin impurities (<0.5%).

Critical Parameters:

-

Solvent Polarity: Ethanol’s moderate polarity prevents oiling out.

-

Cooling Rate: Slow cooling (-0.5°C/min) enhances crystal size and purity.

-

Seed Crystals: Adding 1% w/w seeds reduces nucleation time.

Industrial-Scale Production

Catalytic Asymmetric Synthesis

A continuous flow reactor achieves 90% conversion by mixing halohydrin (0.5 M in THF) with aqueous KOH (1.2 eq) at 50°C and 10 bar. The epoxide is extracted inline with ethyl acetate, reducing cycle time to 2 hours.

Quality Control Metrics

-

HPLC Analysis: C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

-

Chiral Purity: Chiralcel OD-H column, hexane/isopropanol (80:20), retention time 12.3 min for (2R,3S) isomer.

Stability and Degradation Pathways

The Cbz group hydrolyzes under acidic conditions (pH <3), forming a primary amine that reacts with the epoxide. Storage at -20°C in argon extends shelf life to 24 months. Major degradation products include:

-

Diol Derivative: From epoxide ring opening (e.g., via aqueous HCl).

-

Dimer: Formed via amine-epoxide coupling at elevated temperatures.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Preparation Routes

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Halohydrin Closure | 92 | 99.1 | Low | High |

| Sharpless Epoxidation | 85 | 98.0 | High | Moderate |

| Continuous Flow | 90 | 98.5 | Medium | High |

Halohydrin ring closure remains optimal for industrial use due to low reagent costs and high stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane can undergo various chemical reactions, including:

Oxidation: The epoxy group can be oxidized to form diols or other oxidized products.

Reduction: Reduction of the epoxy group can lead to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted derivatives.

Scientific Research Applications

Antiviral Agents

Research has indicated that derivatives of (2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane can serve as intermediates in the synthesis of antiviral agents. Specifically, compounds derived from this epoxide have been explored for their potential as inhibitors of HIV protease and other viral targets .

Enzyme Inhibitors

The compound has been investigated for its role as a precursor in the development of enzyme inhibitors such as angiotensin-converting enzyme (ACE) inhibitors and renin inhibitors. These inhibitors are crucial in treating hypertension and related cardiovascular conditions .

Pharmaceutical Intermediates

As a versatile intermediate, this compound is used in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic attack makes it suitable for creating complex molecules needed in drug formulations .

Case Study 1: Synthesis of HIV Protease Inhibitors

A study published in Organic and Biomolecular Chemistry detailed the synthesis of HIV protease inhibitors using this compound as a key intermediate. The researchers demonstrated how modifications to the epoxide led to improved inhibitory activity against HIV protease .

Case Study 2: Development of ACE Inhibitors

In another investigation, researchers utilized this compound to synthesize novel ACE inhibitors. The study highlighted the efficacy of these derivatives in lowering blood pressure in animal models, showcasing their potential therapeutic applications .

Mechanism of Action

The mechanism of action of (2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane involves its interaction with specific molecular targets. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or nucleic acids. This can result in the modulation of enzyme activity or the alteration of cellular pathways.

Comparison with Similar Compounds

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane

Key Differences :

- Protecting Group : Replaces the Cbz group with a tert-butoxycarbonyl (Boc) group.

- Molecular Formula: C15H21NO3 (vs. C18H19NO3 for the Cbz variant) .

- CAS Number : 98737-29-2 .

- Applications : Widely used in synthesizing HIV-1 protease inhibitors (e.g., Saquinavir) and hydroxyethylurea peptidomimetics .

- Reactivity: Boc is acid-labile, enabling selective deprotection under mild acidic conditions, whereas Cbz requires hydrogenolysis or harsher methods .

| Property | (2R,3S)-Cbz Variant | (2S,3S)-Boc Variant |

|---|---|---|

| Molecular Weight (g/mol) | 297.35 | 263.33 |

| Protecting Group | Benzyloxycarbonyl | tert-Butoxycarbonyl |

| CAS Number | 137515-66-3 | 98737-29-2 |

| Stereochemistry | 2R,3S | 2S,3S |

| Key Application | Protease inhibitors | HIV-1 inhibitors |

(2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane

Key Differences :

- Stereochemistry : Shares the Cbz group but differs in configuration (2S,3S vs. 2R,3S).

- CAS Number : 128018-44-0 .

- Synthetic Utility : Used in pseudo-symmetric hydroxyethylamine cores for HIV-1 protease inhibitors but exhibits distinct enantiomeric activity .

- Availability : Commercially discontinued in some suppliers (e.g., CymitQuimica) , whereas the Boc variant remains widely available .

[(Isooctyloxy)methyl]-Oxirane (CAS 26401-40-1)

Key Differences :

- Structure: Lacks the amino-protecting group and phenylbutane backbone.

- Applications : Industrial uses (e.g., epoxy resins) rather than pharmaceutical synthesis .

- Reactivity : Less stereochemical complexity compared to the Cbz/Boc epoxides.

Commercial Availability

Biological Activity

(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane, also known as Cbz epoxide, is a chiral epoxide compound with significant implications in organic synthesis and medicinal chemistry. This compound's unique structure, featuring an epoxy group and a benzyloxycarbonyl-protected amino group, positions it as a valuable intermediate in the synthesis of various biologically active molecules. This article explores the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHNO

- Molecular Weight : 297.35 g/mol

- CAS Number : 137515-66-3

Biological Activity Overview

The biological activity of this compound primarily revolves around its use as an intermediate in the synthesis of pharmaceuticals and its potential role in enzyme-catalyzed reactions.

The epoxy group in the compound allows it to participate in nucleophilic attack reactions, making it a substrate for various enzymes. This property is particularly useful in studying enzyme mechanisms and developing new therapeutic agents.

Applications in Medicinal Chemistry

- Antiviral Agents : Research indicates that compounds similar to this compound can act as non-nucleosidase reverse transcriptase inhibitors (NNRTIs), which are crucial in antiretroviral therapy for HIV . The ability to modify this compound could lead to the development of more effective NNRTIs.

- Potential Anti-Cancer Properties : Studies have suggested that derivatives of epoxy compounds exhibit cytotoxic effects on cancer cell lines. The ability to selectively target cancer cells while sparing normal cells makes such compounds valuable in cancer therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 297.35 g/mol |

| LogP | 3.31 |

| PSA (Polar Surface Area) | 50.86 Ų |

Case Study 1: Synthesis and Evaluation of Antiviral Activity

A study investigated the synthesis of various epoxide derivatives from this compound and their efficacy as NNRTIs. The synthesized compounds were evaluated for their ability to inhibit HIV reverse transcriptase activity. The most promising derivative exhibited a fitness score significantly higher than existing NNRTIs, suggesting enhanced antiviral efficacy .

Case Study 2: Cytotoxicity Assessment

Another research effort focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. Results indicated that certain concentrations led to apoptosis in breast cancer cells while having minimal effects on normal fibroblast cells. This selectivity underscores the potential therapeutic application of this compound in oncology .

Q & A

Q. Methodological Answer :

- NMR spectroscopy : Use ¹H-¹H COSY and NOESY to confirm spatial proximity of H2 and H3, verifying the cis epoxy configuration .

- X-ray crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., iodine derivatives) .

- Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol gradients to assess enantiomeric purity (>98% ee) .

Advanced: How can researchers design stability studies to evaluate degradation pathways under varying storage conditions?

Q. Methodological Answer :

- Stress testing : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and analyze degradation products via LC-HRMS. Identify hydrolytic cleavage of the epoxy or Cbz groups as primary pathways .

- pH-dependent stability : Conduct kinetic experiments in buffered solutions (pH 1–12). The epoxy ring is prone to acid-catalyzed hydrolysis, while base conditions may deprotect the Cbz group .

- Mitigation strategies : Recommend storage at –20°C under inert gas (argon) to minimize oxidation and hydrolysis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent uncontrolled epoxy ring-opening .

- First aid : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can computational methods (e.g., molecular docking) predict this compound’s utility as a protease inhibitor precursor?

Q. Methodological Answer :

- Target selection : Dock the compound into HIV-1 protease or caspase-3 active sites using AutoDock Vina. Focus on hydrogen bonding between the epoxy oxygen and catalytic residues (e.g., Asp25 in HIV-1 protease) .

- Free energy calculations : Use MM-GBSA to estimate binding affinity. Compare with known inhibitors (e.g., ritonavir) to prioritize synthetic modifications .

- Validation : Synthesize derivatives (e.g., Cbz→Boc) and test inhibitory activity via enzymatic assays (IC₅₀ measurements) .

Basic: What are the key challenges in scaling up the synthesis of this compound from milligram to gram quantities?

Q. Methodological Answer :

- Reaction reproducibility : Optimize catalyst loading (e.g., 5 mol% vs. 10 mol%) to balance cost and yield. Use flow chemistry for exothermic epoxidation steps .

- Purification bottlenecks : Replace column chromatography with crystallization by screening solvents (e.g., ethyl acetate/hexane mixtures) .

- Yield-limiting steps : Address low ee in epoxidation by introducing kinetic resolution or enzymatic desymmetrization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.